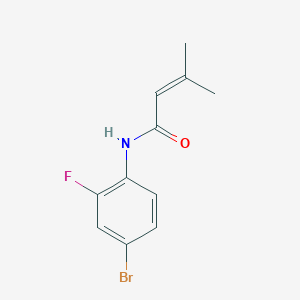
N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide, also known as BFA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BFA is a derivative of the natural product, brefeldin A, which is a fungal metabolite that inhibits protein transport in cells. BFA has been found to have various applications in scientific research, including its use as a tool to study intracellular protein transport and its potential therapeutic benefits in treating cancer.
Mechanism of Action
N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide inhibits the function of ARF by binding to a specific site on the protein. This binding prevents the activation of ARF by its guanine nucleotide exchange factor (GEF), which is required for ARF to function in protein transport. The inhibition of ARF by N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide leads to the disruption of protein transport and the accumulation of proteins in the ER.
Biochemical and Physiological Effects
N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide has been found to have various biochemical and physiological effects. In addition to its effects on protein transport, N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the disruption of the normal function of the Golgi apparatus, which is involved in the synthesis and secretion of various proteins and lipids that are important for cell survival.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide in lab experiments is its specificity for ARF. N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide binds specifically to ARF and inhibits its function, making it a useful tool for studying the role of ARF in protein transport. However, one limitation of using N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide is its potential toxicity. N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide has been found to induce apoptosis in various cell types, and its use in lab experiments requires careful consideration of its potential effects on cell viability.
Future Directions
There are several future directions for research involving N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide. One area of interest is the development of N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide-based therapies for cancer. The ability of N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide to induce apoptosis in cancer cells has led to its investigation as a potential anti-cancer agent. Another area of interest is the use of N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide as a tool to study the regulation of intracellular trafficking. The disruption of protein transport by N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide has been used to study the mechanisms of protein transport and the regulation of intracellular trafficking, and further research in this area could lead to a better understanding of these processes.
Synthesis Methods
N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide can be synthesized through a multistep process that involves the use of various reagents and solvents. The synthesis begins with the reaction of 4-bromo-2-fluoroaniline with methyl acrylate in the presence of a base to yield the intermediate, N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide. This intermediate is then subjected to a series of reactions, including reduction and cyclization, to yield the final product, N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide has been widely used as a tool in scientific research to study intracellular protein transport. Specifically, N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide inhibits the function of a protein called ADP-ribosylation factor (ARF), which is involved in the transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus. By inhibiting ARF, N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide disrupts the normal flow of proteins between these organelles, leading to the accumulation of proteins in the ER and the redistribution of Golgi markers to the ER. This disruption has been used to study the mechanisms of protein transport and the regulation of intracellular trafficking.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c1-7(2)5-11(15)14-10-4-3-8(12)6-9(10)13/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETMQNHEOJWTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C=C(C=C1)Br)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N~1~-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl]-1-benzenesulfonamide](/img/structure/B7537124.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide](/img/structure/B7537129.png)
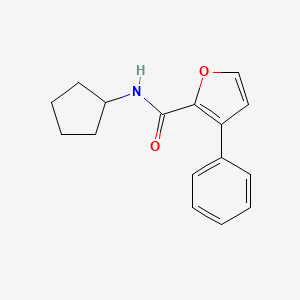
![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 6-oxo-1-propylpyridazine-3-carboxylate](/img/structure/B7537140.png)
![2-(2-chlorophenoxy)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7537154.png)
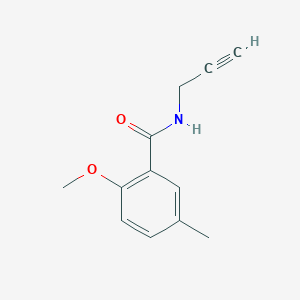
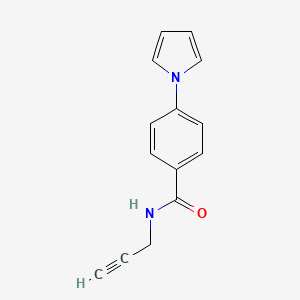
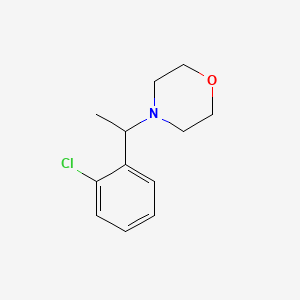
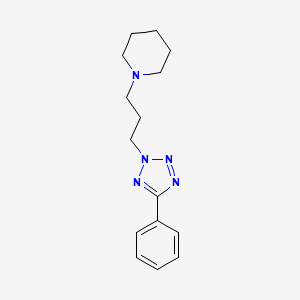
![[2-[(4-Methoxyphenyl)carbamoylamino]-2-oxoethyl] 2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate](/img/structure/B7537189.png)
![N-(2-methoxyethyl)-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7537197.png)
![1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7537210.png)
![3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7537234.png)